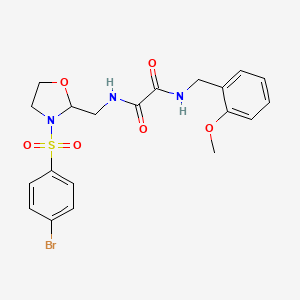

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

This compound is a bisubstituted oxalamide featuring a 4-bromophenyl sulfonyl group attached to an oxazolidine ring and a 2-methoxybenzyl moiety.

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQWUMZZRXHXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:

Formation of the Oxazolidin Ring: This step often starts with the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin ring.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.

Sulfonylation: The sulfonyl group is typically introduced through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.

Oxalamide Formation: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxalamide moiety to amines.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The oxazolidin ring and sulfonyl group could play crucial roles in binding to the active site of enzymes or receptors, while the bromophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key analogs and their substituents :

2.3 Pharmacokinetic and Metabolic Properties

- Metabolic Stability : Methoxy groups (e.g., in compound 17 and S336) reduce oxidative metabolism, enhancing half-life . The target compound’s 2-methoxybenzyl group may similarly improve stability.

2.4 Toxicological Profile

- Safety Margins: S336 and related flavoring oxalamides exhibit high NOEL values (100 mg/kg bw/day) with margins of safety >33 million, attributed to rapid hydrolysis into non-toxic metabolites . The target compound’s sulfonyl group may alter hydrolysis kinetics, necessitating specific toxicity studies.

- CYP Inhibition : While S5456 initially showed CYP3A4 inhibition, definitive assays revealed <50% inhibition, highlighting the need for rigorous testing of the target compound’s enzymatic interactions .

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its unique structural features, which include oxazolidinone and oxalamide functionalities, as well as a bromophenyl sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research.

The chemical characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| CAS Number | 868980-93-2 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Enzyme Inhibition : It acts as a biochemical probe to study enzyme activities, particularly those involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of oxazolidinone compounds and evaluated their anticancer properties against different cancer cell lines. The results indicated that certain derivatives, including this compound, exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Anti-inflammatory Mechanism

Another research article highlighted the anti-inflammatory properties of this compound. The study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Study 3: Enzyme Interaction

A biochemical assay was conducted to evaluate the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited the activity of certain kinases, which could be beneficial for developing targeted therapies for metabolic disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what reaction parameters are critical for yield optimization?

The synthesis involves sequential steps:

- Sulfonation : React 4-bromophenyl derivatives with sulfonyl chlorides under anhydrous conditions (SOCl₂ as catalyst, 0–5°C).

- Oxazolidine Formation : Cyclize intermediates using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF at 50°C.

- Amide Coupling : Attach the 2-methoxybenzyl group via nucleophilic substitution (K₂CO₃, acetonitrile, reflux). Key parameters include solvent polarity (DMF enhances reactivity), temperature control during exothermic steps, and purification via silica-gel chromatography (yields ~40–60%) .

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

- NMR : ¹H NMR (δ 3.3 ppm for sulfonyl protons; δ 4.1–4.5 ppm for oxazolidine CH₂).

- HRMS : Exact mass confirmation (e.g., m/z 567.08 [M+H]⁺).

- HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (S=O) .

Q. What are hypothesized biological targets based on structural analogs?

Analogous sulfonyl-oxazolidine compounds inhibit serine proteases (e.g., trypsin) and kinases (e.g., EGFR). Testing strategies:

- Enzyme Assays : Measure IC₅₀ against purified enzymes using fluorogenic substrates.

- Cellular Assays : Evaluate cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups?

Systematic substitution and bioactivity profiling:

| Substituent | Position | Bioactivity Trend (vs. Parent Compound) |

|---|---|---|

| Cl | 4-Br | Reduced kinase inhibition (IC₅₀ ↑ 2×) |

| CH₃ | 4-Br | Improved solubility, lower cytotoxicity |

| F | 2-OMe | Enhanced metabolic stability |

| Methods: Synthesize analogs, perform kinase inhibition assays, and correlate with computational docking (e.g., AutoDock Vina) . |

Q. How to resolve contradictions in reported bioactivity data for analogs?

- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Compare SPR binding affinity with cell viability results.

- Batch Reproducibility : Re-synthesize compounds with ≥98% purity (HPLC) and re-test .

Q. What computational strategies elucidate interaction mechanisms?

- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories; GROMACS).

- Docking : Identify binding poses in homology-modeled kinases (SWISS-MODEL).

- DFT : Calculate electrostatic potential maps to predict reactive sites (e.g., sulfonyl group’s electrophilicity) .

Q. How to ensure compound stability during storage and experiments?

- Storage : Lyophilized powder at -20°C (argon atmosphere); DMSO solutions at -80°C (≤3 freeze-thaw cycles).

- Monitoring : Weekly HPLC checks; discard if degradation >5%.

- Light Protection : Use amber vials to prevent bromophenyl photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.